Structural Elucidation and NMR Characterization of 1-SEM-1H-pyrazol-4-ol: A Technical Guide
Structural Elucidation and NMR Characterization of 1-SEM-1H-pyrazol-4-ol: A Technical Guide
Executive Summary
The compound 1-SEM-1H-pyrazol-4-ol (CAS: 220299-50-3), systematically named 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol, is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including heterocyclic modulators of lipid synthesis [1]. This whitepaper provides an in-depth analysis of the structural elucidation of 1-SEM-1H-pyrazol-4-ol, detailing the causality behind its chemical behavior, rigorous NMR acquisition protocols, and comprehensive 1 H and 13 C NMR chemical shift assignments.
Chemical Context & Mechanistic Rationale
The Role of the SEM Protecting Group
In the synthesis of complex pyrazole-containing therapeutics, the unprotected 4-hydroxypyrazole core is highly polar and susceptible to unwanted side reactions (e.g., N-alkylation or O-alkylation) during transition-metal-catalyzed cross-couplings. The introduction of the SEM (2-(trimethylsilyl)ethoxymethyl) group at the N1 position resolves these issues.
The SEM group is selected for three causal reasons:
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Lipophilicity: The trimethylsilyl moiety significantly enhances the solubility of the intermediate in organic solvents (e.g., dichloromethane, ethyl acetate).
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Chemical Stability: It is highly stable under strongly basic conditions and during palladium-catalyzed transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) [1].
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Orthogonal Cleavage: It can be selectively removed under mild conditions using fluoride sources (e.g., TBAF) or strong acids (e.g., TFA), which attack the silicon atom, initiating a fragmentation that releases ethylene, formaldehyde, and the deprotected pyrazole.
Caption: Workflow for the synthesis, utilization, and deprotection of 1-SEM-1H-pyrazol-4-ol.
Experimental Protocol: NMR Sample Preparation and Acquisition
To ensure reproducibility and high-fidelity spectral data, the following self-validating protocol must be strictly adhered to. This methodology is grounded in standard high-resolution NMR techniques[2].
Step-by-Step Methodology
Step 1: Sample Preparation
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Weigh 15–20 mg of highly purified 1-SEM-1H-pyrazol-4-ol.
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Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a standard 5 mm NMR tube, ensuring the solvent column height is exactly 4.0 to 4.5 cm to prevent vortexing and magnetic field inhomogeneities.
Step 2: Spectrometer Tuning and Shimming
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Lock the magnetic field to the deuterium resonance of CDCl 3 (7.26 ppm).
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Perform automated gradient shimming (Z-axis optimization) to achieve a sharp, symmetrical solvent peak with a half-height width ( W1/2 ) of < 1.0 Hz.
Step 3: 1 H NMR Acquisition
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Frequency: 400 MHz
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Pulse Sequence: Standard 1D single-pulse (zg30).
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Relaxation Delay (D1): 2.0 seconds to ensure complete longitudinal relaxation ( T1 ) of the pyrazole protons.
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Number of Scans (NS): 16 to 32.
Step 4: 13 C NMR Acquisition
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Frequency: 101 MHz
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Pulse Sequence: Proton-decoupled 1D carbon (zgpg30) utilizing WALTZ-16 decoupling.
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Relaxation Delay (D1): 2.0 seconds. The Nuclear Overhauser Effect (NOE) from proton decoupling will enhance the sensitivity of the quaternary C4 carbon.
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Number of Scans (NS): 512 to 1024, depending on sample concentration.
Caption: Step-by-step methodology for NMR sample preparation and spectral acquisition.
Quantitative Data Presentation
The following tables summarize the characteristic NMR chemical shifts for 1-SEM-1H-pyrazol-4-ol. Data is formatted in accordance with standard organic chemistry reporting guidelines [3].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| Si-CH 3 | 0.00 | s | 9H | - | SEM (TMS group) |
| CH 2 -Si | 0.90 | t | 2H | 8.2 | SEM aliphatic chain |
| O-CH 2 | 3.55 | t | 2H | 8.2 | SEM aliphatic chain |
| OH | 4.50 (varies) | br s | 1H | - | C4-Hydroxyl |
| N-CH 2 -O | 5.35 | s | 2H | - | SEM aminal linker |
| Py-H3 | 7.15 | s | 1H | - | Pyrazole ring |
| Py-H5 | 7.30 | s | 1H | - | Pyrazole ring |
Note: The chemical shift of the hydroxyl proton (OH) is highly concentration- and temperature-dependent and may exchange with trace moisture in the solvent, appearing as a broadened singlet.
Table 2: 13 C NMR Assignments (101 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| -1.4 | CH 3 | Si(CH 3 ) 3 |
| 17.8 | CH 2 | CH 2 -Si |
| 66.5 | CH 2 | O-CH 2 |
| 79.5 | CH 2 | N-CH 2 -O |
| 115.2 | CH | Py-C3 |
| 128.5 | CH | Py-C5 |
| 139.0 | Cq | Py-C4 (C-OH) |
Structural Elucidation & Causality
The assigned chemical shifts provide a self-validating map of the molecule's electronic environment. Understanding why these shifts occur is critical for troubleshooting synthetic deviations.
The Pyrazole Core
The pyrazole ring protons (H3 and H5) typically resonate between 7.40 and 7.80 ppm in unsubstituted pyrazoles. However, in 1-SEM-1H-pyrazol-4-ol, these protons are shifted upfield to 7.15 ppm and 7.30 ppm .
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Causality: The hydroxyl group at the C4 position acts as a strong π -electron donor via resonance (mesomeric effect). The lone pairs on the oxygen atom delocalize into the heteroaromatic ring, increasing the electron density at the C3 and C5 positions. This increased electron density shields the respective protons and carbons, pushing them upfield (C3 at 115.2 ppm; C5 at 128.5 ppm).
The SEM Protecting Group
The SEM group presents a highly distinct and diagnostic splitting pattern:
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The TMS Anchor: The nine equivalent protons of the trimethylsilyl group are heavily shielded by the electropositive silicon atom, appearing as a sharp, intense singlet exactly at 0.00 ppm .
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The Ethylene Linker: The two methylene groups (-CH 2 -CH 2 -) form a classic A2X2 spin system. The CH 2 adjacent to silicon is shielded (0.90 ppm ), while the CH 2 adjacent to oxygen is deshielded (3.55 ppm ). They couple to each other with a characteristic 3J coupling constant of ~8.2 Hz.
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The Aminal Methylene: The N-CH 2 -O protons are flanked by two highly electronegative heteroatoms (Nitrogen and Oxygen). This intense localized deshielding strips electron density away from the protons, pushing their resonance downfield to a sharp singlet at 5.35 ppm . In the 13 C spectrum, this carbon resonates at 79.5 ppm , confirming its hemiaminal-like oxidation state.
By cross-referencing the integration values (9:2:2:2:1:1) and the precise splitting patterns, researchers can definitively validate the successful protection of the 4-hydroxypyrazole core prior to advancing to complex cross-coupling methodologies.
References
- Oslob, J. D., McDowell, R. S., Johnson, R., Yang, H., Evanchik, M., Zaharia, C. A., Cai, H., & Hu, L. W. (2014). Heterocyclic modulators of lipid synthesis. Patent WO2014008197A1. World Intellectual Property Organization.
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at:[Link]
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American Chemical Society. (2023). The Journal of Organic Chemistry: Author Guidelines. ACS Publications. Available at:[Link]
